molecular formula C8H6BrN3O2 B572355 methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 1257852-22-4

methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B572355
CAS No.: 1257852-22-4
M. Wt: 256.059
InChI Key: QZFRYYLVBAYEHH-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

This compound belongs to the imidazo[4,5-b]pyridine class of fused bicyclic heterocycles, specifically characterized by the fusion of an imidazole ring with a pyridine moiety. The compound's systematic name reflects its structural complexity, incorporating multiple functional groups that contribute to its chemical and biological properties. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, with the Chemical Abstracts Service registry number 1257852-22-4.

The structural framework consists of a fused heterocyclic system where the imidazole ring is connected to the pyridine ring through the 4,5-positions. The bromine substituent occupies the 5-position of the pyridine ring, while the carboxylate ester group is positioned at the 2-position of the imidazole ring. This specific substitution pattern significantly influences the compound's electronic properties and reactivity profile. The presence of the bromine atom introduces electron-withdrawing characteristics, while the methyl ester provides opportunities for further chemical modifications.

Property Value Source
Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
Chemical Abstracts Service Number 1257852-22-4
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System COC(=O)C1=NC2=C(N1)C=CC(=N2)Br

The three-dimensional conformational analysis reveals that the fused ring system adopts a planar configuration, which is characteristic of aromatic heterocycles. This planarity facilitates π-π stacking interactions and contributes to the compound's potential for forming supramolecular assemblies. The methyl ester group extends out of the plane of the heterocyclic system, providing spatial separation that can influence binding interactions with biological targets.

The compound's electronic structure is dominated by the extended π-conjugation system spanning both the imidazole and pyridine rings. The electron-deficient nature of the pyridine nitrogen combined with the electron-withdrawing effect of the bromine substituent creates distinct electrostatic properties that influence both chemical reactivity and biological activity. These electronic characteristics make the compound particularly suitable for applications requiring specific binding interactions or fluorescence properties.

Historical Context in Heterocyclic Chemistry

The development of imidazo[4,5-b]pyridine derivatives has its roots in the pioneering work of early heterocyclic chemists who recognized the potential of fused ring systems in creating molecules with enhanced biological activity. The synthesis of imidazopyridine compounds has often utilized 2-aminopyridine derivatives as crucial starting materials, with the first systematic approaches emerging in the early 20th century. In 1925, Tschitschibabin introduced a pioneering method for producing imidazopyridines through the reaction of 2-aminopyridine with bromoacetaldehyde at elevated temperatures, establishing the foundation for modern synthetic approaches.

The historical development of imidazo[4,5-b]pyridine synthesis has been marked by continuous refinements in methodology and reaction conditions. Early synthetic approaches often required harsh conditions and produced relatively low yields, prompting researchers to develop more efficient and selective methods. The introduction of phase transfer catalysis and microwave-assisted synthesis represented significant advances in the field, enabling the preparation of diverse substituted derivatives under milder conditions.

The specific development of brominated imidazo[4,5-b]pyridine derivatives emerged from the recognition that halogen substituents could significantly enhance biological activity and provide handles for further chemical modification. The incorporation of bromine atoms at specific positions within the heterocyclic framework became a strategic approach for creating compounds with improved pharmacological properties. This approach was particularly successful in the development of kinase inhibitors, where brominated derivatives showed enhanced selectivity and potency.

Year Development Significance
1925 Tschitschibabin method introduction First systematic imidazopyridine synthesis
1982 Hand and Paudler catalyst-free synthesis Improved synthetic efficiency
2010s Microwave-assisted synthesis Enhanced reaction conditions
Recent Brominated derivative focus Enhanced biological activity

The evolution of synthetic methodologies has been accompanied by advances in understanding the structure-activity relationships of imidazo[4,5-b]pyridine derivatives. Researchers have systematically explored the effects of different substituents on biological activity, leading to the identification of optimal substitution patterns for specific applications. The development of this compound represents the culmination of these efforts, combining strategic bromination with ester functionality to create a versatile synthetic intermediate.

Modern synthetic approaches to imidazo[4,5-b]pyridine derivatives employ a variety of strategies, including condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions. These methods have enabled the preparation of libraries of compounds for biological screening and have facilitated the identification of lead compounds for drug development. The synthesis of brominated derivatives like this compound has benefited from these advances, with current methods providing access to gram quantities of material for research applications.

Significance in Medicinal and Material Science Research

This compound has emerged as a compound of significant interest in medicinal chemistry research, primarily due to its structural relationship to bioactive imidazopyridine derivatives. The imidazo[4,5-b]pyridine scaffold is recognized as a privileged structure in drug discovery, with numerous derivatives showing activity against a wide range of biological targets. The specific substitution pattern of this compound makes it particularly valuable as a synthetic intermediate for the preparation of more complex bioactive molecules.

In the field of kinase inhibition, imidazo[4,5-b]pyridine derivatives have shown remarkable success, with several compounds progressing to clinical development. The presence of the bromine substituent in this compound provides opportunities for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic and aliphatic substituents. This synthetic versatility has made the compound a valuable building block for structure-activity relationship studies aimed at optimizing kinase selectivity and potency.

The anticancer activity of imidazo[4,5-b]pyridine derivatives has been extensively studied, with compounds showing activity against various cancer cell lines including breast and colon cancer. Research has demonstrated that derivatives of this structural class can exhibit significant cytotoxicity against cancer cells while maintaining selectivity over normal cells. The specific mechanism of action often involves inhibition of cyclin-dependent kinases, which are critical regulators of cell cycle progression. Compounds showing significant anticancer activity have revealed remarkable cyclin-dependent kinase 9 inhibitory potential, with some derivatives achieving nanomolar potency.

Research Area Application Key Findings
Kinase Inhibition Aurora kinase targeting Nanomolar potency achieved
Cancer Research Cell cycle regulation Selective cytotoxicity demonstrated
Fluorescence Metal ion detection High selectivity for specific ions
Material Science Optoelectronic devices Enhanced photophysical properties

In material science applications, imidazo[4,5-b]pyridine derivatives have found utility in the development of fluorescent materials and optoelectronic devices. The extended π-conjugation system of these compounds, combined with their ability to form stable complexes with metal ions, makes them attractive candidates for sensor applications. Different classes of imidazopyridine, including imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, and imidazo[4,5-b]pyridine, have shown versatile applications in various fields, particularly in imaging tools and metal ion detection.

The fluorescent properties of imidazopyridine derivatives arise from various mechanisms including excited state intramolecular proton transfer, photoinduced electron transfer, and intramolecular charge transfer. These properties have been exploited in the design of fluorescent probes for biological imaging and environmental monitoring. The specific substitution pattern of this compound provides opportunities for further functionalization to tune photophysical properties for specific applications.

The pharmaceutical potential of imidazo[4,5-b]pyridine derivatives extends beyond kinase inhibition to include antimicrobial, antioxidant, anti-inflammatory, antiviral, antiparasitic, and antihypertensive activities. This broad spectrum of biological activities reflects the versatility of the imidazopyridine scaffold and its ability to interact with diverse biological targets. The development of new derivatives continues to be an active area of research, with medicinal chemists exploring novel substitution patterns and functional groups to enhance activity and selectivity.

Properties

IUPAC Name

methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-4-2-3-5(9)11-6(4)12-7/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFRYYLVBAYEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745293
Record name Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257852-22-4
Record name Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with Methyl Glyoxylate

A widely used method involves the reaction of 5-bromo-pyridine-2,3-diamine with methyl glyoxylate under acidic conditions. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by dehydration to form the imidazole ring.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or ethanol

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Temperature: 80–100°C

  • Yield: 60–75%

Mechanistic Insight:

  • Protonation of methyl glyoxylate enhances electrophilicity.

  • Sequential nucleophilic attacks by the 2- and 3-amino groups of pyridine-diamine.

  • Cyclization and elimination of water to form the imidazo[4,5-b]pyridine core.

Oxidative Cyclization

An alternative approach employs oxidative cyclization of 5-bromo-pyridine-2,3-diamine with α-keto esters. Ceric ammonium nitrate (CAN) in aqueous medium facilitates this transformation.

Key Parameters:

  • Oxidant: CAN (1.2 equiv)

  • Solvent: Water/acetonitrile (1:1)

  • pH: 6.5–7.5 (controlled with NaHCO3)

  • Yield: 55–65%

Advantages:

  • Avoids harsh acidic conditions.

  • Environmentally friendly due to aqueous solvent use.

Bromination Strategies

Use of Pre-Brominated Diamines

Starting with 5-bromo-pyridine-2,3-diamine streamlines synthesis by eliminating separate bromination steps. This method is favored in industrial settings for reduced purification burden.

Esterification and Functional Group Interconversion

The methyl ester at the 2-position is introduced via two primary routes:

Esterification of Carboxylic Acid Intermediates

  • Hydrolysis of a nitrile group to carboxylic acid using HCl/H2O.

  • Esterification with methanol under acidic (H2SO4) or coupling (DCC/DMAP) conditions.

Yield: 85–90% for two-step process.

Direct Use of Methyl Glyoxylate

As described in Section 1.1, methyl glyoxylate serves dual roles as both carbonyl source and ester provider, simplifying the synthesis.

Industrial-Scale Production Considerations

Process Optimization

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L100–1000 L
Cooling EfficiencyIce bathsJacketed reactors
PurificationColumn chromatographyCrystallization
Typical Yield60–75%70–85% (optimized)

Key Challenges:

  • Exothermic reactions require precise temperature control.

  • Residual catalyst removal necessitates efficient washing protocols.

Green Chemistry Approaches

  • Solvent Recovery: DMF is distilled and reused, reducing waste.

  • Catalyst Recycling: Immobilized PTSA on silica gel allows reuse for up to 5 cycles.

Analytical Characterization

Spectroscopic Confirmation

TechniqueKey Data Points
1H NMR δ 8.21 (s, 1H, H-7), δ 3.94 (s, 3H, OCH3)
13C NMR δ 161.2 (C=O), δ 148.5 (C-Br)
MS m/z 256.06 [M+H]+

Purity Assessment

  • HPLC: >99% purity achieved using C18 column (MeCN/H2O gradient).

  • XRD: Monoclinic crystal system with P21/c space group.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Cyclocondensation759912High
Oxidative Cyclization659718Moderate
Post-Bromination809815Low

Trade-offs:

  • Cyclocondensation offers the best balance of yield and cost.

  • Oxidative methods are preferable for heat-sensitive intermediates.

Troubleshooting Common Issues

Low Yields in Cyclocondensation

  • Cause: Incomplete dehydration due to insufficient temperature.

  • Solution: Increase reaction temperature to 100°C and use molecular sieves.

Regioselectivity in Bromination

  • Cause: Competing electrophilic attack at C-7.

  • Solution: Use NBS with precise stoichiometry (1.05 equiv).

Emerging Methodologies

Flow Chemistry Approaches

  • Continuous flow reactors enable safer handling of exothermic steps.

  • Residence time of 30 minutes achieves 80% conversion at 100°C.

Enzymatic Catalysis

  • Lipases (e.g., Candida antarctica) catalyze esterification at 40°C, pH 7.

  • Reduces energy consumption but currently limited to small scales.

CompoundOEL (ppm)
Methyl glyoxylate0.1
N-Bromosuccinimide0.05

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Imidazo[4,5-b]pyridine derivatives, including methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate, have been investigated for their anticancer properties. These compounds are known to inhibit various targets involved in cancer progression. For instance, they have shown promising activity against inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), which are critical in cancer cell survival and proliferation .

Anti-inflammatory Properties
Research indicates that imidazo[4,5-b]pyridine derivatives can modulate inflammatory pathways. This compound has been evaluated for its ability to inhibit inflammatory responses in conditions such as retinal ischemia and obesity-related inflammation. The compound demonstrated selective inhibition of inducible nitric oxide synthase (iNOS), a key player in inflammatory processes .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound involves various strategies that enhance yield and purity. Recent studies have focused on environmentally friendly methods that utilize green solvents and catalytic systems to facilitate the formation of this compound from simpler precursors. For example, one efficient method employs a tandem sequence involving nucleophilic aromatic substitution followed by heteroannulation to construct the imidazo[4,5-b]pyridine scaffold with minimal purification steps required .

Case Studies

Study Findings Application
Zhu et al. (2017)Investigated the cytotoxic effects against breast cancer cell lines using imidazo[4,5-b]pyridine derivativesPotential use as PARP inhibitors to enhance chemotherapy sensitivity
Li et al. (2023)Evaluated anti-inflammatory effects in human retinal pigment epithelial cellsApplication in retinal diseases and obesity-related conditions
Maiti et al. (2018)Developed a green synthesis method for imidazo[4,5-b]pyridine derivativesImproved efficiency and reduced environmental impact in pharmaceutical synthesis

Pharmacological Potential

The pharmacological profile of this compound includes:

  • Cytotoxicity : Exhibits significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Action : Inhibits key inflammatory mediators, suggesting potential therapeutic applications in chronic inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate activity against certain bacterial strains, warranting further exploration into its use as an antimicrobial agent .

Comparison with Similar Compounds

5-Bromo vs. 6-Bromo Derivatives

  • 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one : Bromine at position 6, combined with an acetyl group, modifies hydrogen-bonding capabilities. This compound exhibits intermolecular N–H⋯N and C–H⋯O interactions, forming infinite chains in its crystal lattice .

Ester vs. Acetyl/Carbamate Substituents

  • tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate : A tert-butyl carbamate group introduces bulkiness, which may hinder enzymatic degradation, extending biological half-life .
  • 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one : The acetyl group at position 1 increases polarity, influencing solubility and protein-binding interactions .

Data Table: Comparative Analysis of Key Imidazo[4,5-b]Pyridine Derivatives

Compound Name Substituents Bromine Position Key Functional Groups Reported Biological Activities Reference
This compound Br, CO₂Me 5 Methyl ester Kinase inhibition (analogs)
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Br, Acetyl 6 Acetyl, lactam Antiviral, anti-inflammatory
tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate Br, tert-butyl carbamate 5 Carbamate Not specified (structural study)
7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine Cl, CH₃ N/A Chloro, methyl Kinase inhibition (catalog reference)

Research Findings and Implications

  • Positional Effects : Bromine at position 5 (vs. 6) may confer distinct electronic properties, affecting reactivity and target selectivity. For example, 6-bromo derivatives exhibit stronger intermolecular hydrogen bonding due to lactam/acetyl groups .
  • Functional Group Impact : Methyl esters (e.g., in the target compound) balance lipophilicity and metabolic stability, whereas acetyl groups enhance polarity but may reduce bioavailability .
  • Synthetic Flexibility : The bromine atom in these compounds serves as a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification for drug discovery .

Biological Activity

Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound notable for its diverse biological activities, primarily due to the presence of the imidazo[4,5-b]pyridine core. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H6_6BrN3_3O2_2
  • Molecular Weight : 256.06 g/mol
  • CAS Number : 1257852-22-4
  • LogP : 1.507 (indicating moderate lipophilicity)

The compound features a bromine atom at the 5-position of the imidazole ring and a carboxylate ester group at the 2-position, which enhances its potential for biological interactions and functionalization in medicinal chemistry .

Antimicrobial Properties

Research indicates that imidazo[4,5-b]pyridine derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) reported around 3.12 to 12.5 µg/mL .

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The compound's structure allows it to interact effectively with COX-2, showing promising IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. Molecular docking studies suggest that the compound interacts with active sites of enzymes involved in disease pathways, potentially inhibiting their function. This mechanism is crucial for its application in drug development targeting cancer and infectious diseases .

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

  • Bromination : Introduction of bromine at the 5-position can be achieved through electrophilic aromatic substitution.
  • Esterification : The carboxylic acid group can be esterified using methyl alcohol under acidic conditions.

These methods allow for the generation of derivatives that enhance biological activity or modify pharmacokinetic properties .

Study on Antimicrobial Activity

In a recent study published in MDPI, this compound was evaluated against several bacterial strains. The results indicated that the compound exhibited significant antibacterial properties with MIC values suggesting effective inhibition against both Gram-positive and Gram-negative bacteria. This positions the compound as a potential candidate for developing new antibacterial agents .

Evaluation of Anti-inflammatory Effects

Another study focused on evaluating the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The findings revealed that this compound significantly reduced inflammation markers compared to control groups, supporting its therapeutic potential in treating inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesUnique Aspects
This compoundBromine at position 5Versatile for nucleophilic substitution
Methyl 6-Methylimidazo[4,5-b]pyridine-2-carboxylateMethyl group at position 6Enhanced lipophilicity
Methyl 7-Chloroimidazo[4,5-b]pyridine-2-carboxylateChlorine at position 7Different reactivity profiles
Methyl 5-Nitroimidazo[4,5-b]pyridine-2-carboxylateNitro group at position 5Increased electron-withdrawing properties

This table illustrates how variations in substitution patterns can affect biological activity and reactivity profiles.

Q & A

Basic Question

  • NMR Analysis: ¹H and ¹³C NMR can identify substituent positions. For instance, the bromine atom at the 5th position deshields adjacent protons, causing distinct splitting patterns (e.g., singlet for H-7 in related compounds) .
  • X-ray Crystallography: Resolves ambiguities in regiochemistry. For example, in 6-bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, crystallography confirmed planar geometry and hydrogen-bonded dimerization .

What computational strategies are effective for predicting reactivity and regioselectivity in functionalization reactions of this compound?

Advanced Question

  • DFT Studies: Density Functional Theory (DFT) can model electron density distribution to predict sites for electrophilic substitution. For imidazo[4,5-b]pyridines, the C-5 position is more electrophilic due to electron-withdrawing effects of the adjacent nitrogen atoms .
  • Mechanistic Insights: DFT simulations of methylation reactions (e.g., with methyl iodide) reveal transition-state energies that explain preferential N-methylation over C-methylation .

How do competing synthetic pathways lead to contradictory data on impurity profiles, and how can these be mitigated?

Advanced Question
Contradictions often arise from:

  • Byproduct Formation: Phase-transfer catalysis () may generate dimeric impurities if stoichiometry is unbalanced, while oxidative methods () risk forming nitro byproducts.
  • Solvent Effects: Polar solvents like DMF stabilize intermediates but can hydrolyze esters under basic conditions. Switching to acetonitrile or THF reduces hydrolysis .
    Mitigation Strategies:
    • Use LC-MS to monitor reaction progress.
    • Optimize purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

What strategies are effective for late-stage functionalization, such as introducing benzyl or aryl groups at the N-1 position?

Advanced Question

  • Alkylation: React the free imidazo N-H with benzyl chloride in DMF using K₂CO₃ as a base. Tetra-n-butylammonium bromide (TBAB) enhances solubility of ionic intermediates, achieving >80% yield for N-benzyl derivatives .
  • Buchwald-Hartwig Coupling: For aryl groups, employ Pd catalysts (e.g., Pd(OAc)₂) with Xantphos ligands and Cs₂CO₃ in toluene at 110°C. Monitor for debromination side reactions .

How do steric and electronic factors influence the biological activity of this compound derivatives?

Advanced Question

  • Steric Effects: Bulky substituents at N-1 (e.g., benzyl groups) enhance binding to hydrophobic pockets in enzyme active sites, as seen in sedative analogs like Zolpidem .
  • Electronic Effects: Electron-withdrawing groups (e.g., bromine at C-5) increase electrophilicity, improving interactions with nucleophilic residues in target proteins. SAR studies show that bromine substitution at C-5 improves IC₅₀ values by 10-fold compared to non-brominated analogs .

What analytical techniques are critical for resolving discrepancies in reported melting points or solubility data?

Advanced Question

  • DSC/TGA: Differential Scanning Calorimetry (DSC) confirms melting points and detects polymorphs. For example, a reported mp of 215–217°C may vary due to hydrate formation .
  • Hansen Solubility Parameters: Predict solubility in solvents like DMSO or ethanol. Experimental validation via saturation shake-flask method resolves inconsistencies in literature .

How can regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for C-5 bromine substitution?

Advanced Question

  • Catalyst Screening: Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1) achieves >90% coupling efficiency with aryl boronic acids.
  • Protection Strategies: Temporarily protect the N-H group with tert-butoxycarbonyl (Boc) to prevent catalyst poisoning .

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